molecular formula C9H10ClN3 B1626346 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine CAS No. 6508-11-8

1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine

Cat. No. B1626346
CAS RN: 6508-11-8
M. Wt: 195.65 g/mol
InChI Key: ZTCZCIBPDMLGCD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic uses. It is a highly potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in a variety of physiological processes.

Scientific Research Applications

Synthesis and Derivatives

1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine serves as a key compound in the synthesis of various derivatives with potential biological activities. For instance:

  • It is utilized in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives through a one-pot four-component reaction, offering a new class of compounds under mild conditions (Shaabani et al., 2009).
  • Another study highlights its use in the microwave-accelerated synthesis of isoquinoline derivatives, showcasing its versatility in creating heterocyclic amines (Prabakaran et al., 2010).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, this compound demonstrates significant potential:

  • It is a precursor in creating pyrazolinedione analogs, which have shown broad-spectrum antitumor activity against various tumor cell lines (Rostom, 2010).
  • The compound is involved in the formation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, exhibiting inhibitory effects on A549 lung cancer cells (Zhang et al., 2008).

Chemical and Structural Analysis

Studies also focus on the chemical and structural properties of derivatives of this compound:

  • A detailed analysis of molecular structure, vibrational spectra, and molecular docking studies of related compounds shows insights into their potential inhibitory activity against specific proteins (ShanaParveen et al., 2016).
  • In another study, pyrazole containing Schiff bases synthesized from this compound were evaluated for antibacterial activity, demonstrating the compound's utility in developing new antimicrobial agents (Khan et al., 2013).

properties

IUPAC Name

2-(4-chlorophenyl)-3,4-dihydropyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-4H,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCZCIBPDMLGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502256
Record name 1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine

CAS RN

6508-11-8
Record name 1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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